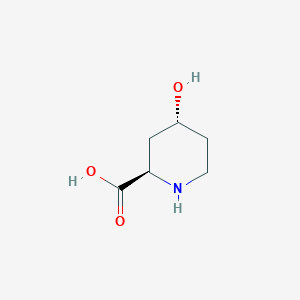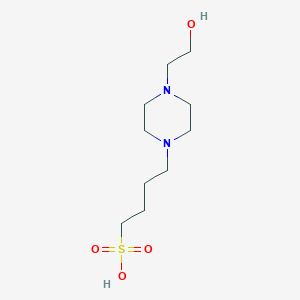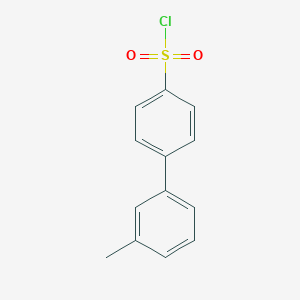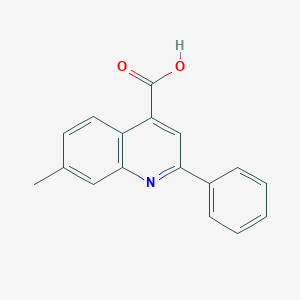
7-Methyl-2-phenylquinoline-4-carboxylic acid
Vue d'ensemble
Description
“7-Methyl-2-phenylquinoline-4-carboxylic acid” is a chemical compound. It is a derivative of quinoline, a class of compounds that has been extensively studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of quinoline derivatives, including “7-Methyl-2-phenylquinoline-4-carboxylic acid”, has been a subject of research . A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .Molecular Structure Analysis
The molecular formula of “7-Methyl-2-phenylquinoline-4-carboxylic acid” is C17H13NO2. The molecular weight is 263.29 g/mol.Chemical Reactions Analysis
Quinoline derivatives, including “7-Methyl-2-phenylquinoline-4-carboxylic acid”, have been synthesized with hydroxamic acid or hydrazide zinc-binding groups . These compounds have shown significant inhibitory activity against certain enzymes .Physical And Chemical Properties Analysis
The physical form of “7-Methyl-2-phenylquinoline-4-carboxylic acid” is solid . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Antimicrobial Activity :
- Synthesized 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives exhibited in vitro antimicrobial activity against a range of gram-positive and gram-negative organisms, showing prominent results for Streptococcus pyrogenes and Pseudomonas aeruginosa. Compounds in this study displayed a minimum inhibitory concentration of less than 10 μg against these organisms (Bhatt & Agrawal, 2010).
- Another study synthesized substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, with one compound exhibiting potent antibacterial activity against various bacteria including Pseudomonas aeruginosa (Miyamoto et al., 1990).
Anticancer Activity :
- Certain 4-anilino-2-phenylquinoline derivatives synthesized in a study showed significant cytotoxicity against 60 cancer cell lines. The presence of a hydrogen-bonding accepting group at a specific position was crucial for cytotoxicity, and one compound was particularly active against various solid cancer cells including non-small cell lung cancer, breast cancer, and CNS cancer (Zhao et al., 2005).
- A research focused on synthesizing 2-phenylquinoline-4-carboxylic acid derivatives and testing their breast anticancer activity against the MCF-7 cell line found significant activity in certain compounds compared to a reference compound (Gaber et al., 2021).
Antiparasitic Activity :
- A series of substituted 2-phenylquinoline-4-carboxylic acids were developed and evaluated against parasites responsible for malaria, leishmaniasis, and trypanosomiasis. Four compounds exhibited activity against Trypanosoma cruzi, and two were active against Plasmodium falciparum and Leishmania infantum (Muscia et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
7-methyl-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-7-8-13-14(17(19)20)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDDWOPSQXABQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347693 | |
| Record name | 7-Methyl-2-phenyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-phenylquinoline-4-carboxylic acid | |
CAS RN |
181048-54-4 | |
| Record name | 7-Methyl-2-phenyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





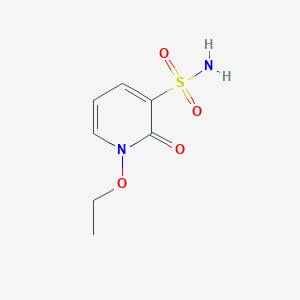
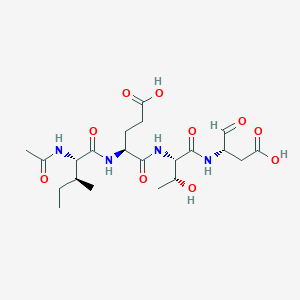

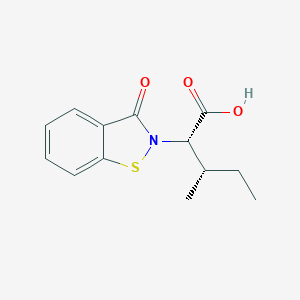
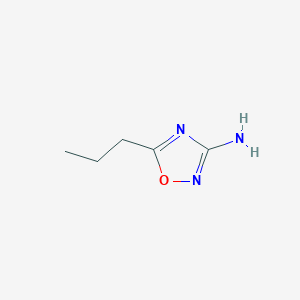
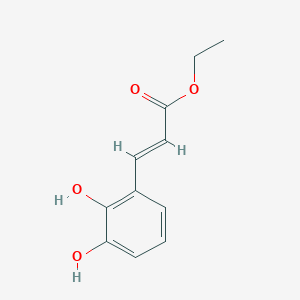
![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
